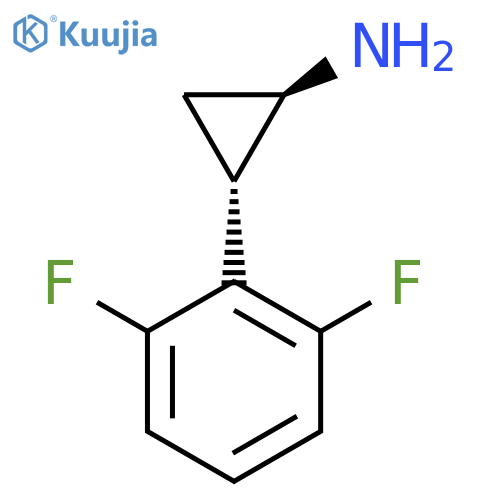

Cas no 1808068-80-5 ((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

1808068-80-5 structure

商品名:(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- AKOS026742952

- CHEMBL4563982

- (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine

- rel-(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine

- 1643413-85-7

- rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine

- EN300-197004

- 1808068-80-5

- EN300-253005

-

- インチ: 1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1

- InChIKey: FPGVHAXCODNNAI-SVGQVSJJSA-N

- ほほえんだ: FC1C=CC=C(C=1[C@@H]1C[C@H]1N)F

計算された属性

- せいみつぶんしりょう: 169.07030562g/mol

- どういたいしつりょう: 169.07030562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 26Ų

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-197004-10.0g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 10g |

$3315.0 | 2023-06-01 | ||

| Enamine | EN300-197004-0.1g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-197004-0.05g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-197004-2.5g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-197004-5g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-197004-5.0g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 5g |

$2235.0 | 2023-06-01 | ||

| Enamine | EN300-197004-10g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 10g |

$3315.0 | 2023-09-16 | ||

| Enamine | EN300-197004-0.25g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-197004-1.0g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 1g |

$770.0 | 2023-06-01 | ||

| Enamine | EN300-197004-0.5g |

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine |

1808068-80-5 | 0.5g |

$739.0 | 2023-09-16 |

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

1808068-80-5 ((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬